3-Benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
3-benzyl-1-cyclopropyl-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-8-12-10-17(13-6-7-13)15(20)18(14(12)19)9-11-4-2-1-3-5-11/h1-5,10,13H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNRGCRARBTMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384938 | |
| Record name | 3-benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519056-48-5 | |
| Record name | 5-Pyrimidinecarbonitrile, 1-cyclopropyl-1,2,3,4-tetrahydro-2,4-dioxo-3-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519056-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-1 Cyclopropylation
Cyclopropylamine reacts with 6-amino-2,4-dioxopyrimidine under basic conditions. In a representative procedure:
- Reactants : 6-Amino-2,4-dioxopyrimidine (1.0 eq), cyclopropylamine (1.2 eq).
- Conditions : 10% NaOH (0.3 mL/g substrate), ethanol reflux (3 h).
- Yield : 53% after silica gel chromatography (DCM:MeOH 9:1).
Mechanism : Nucleophilic substitution at N-1, facilitated by deprotonation under basic conditions.
N-3 Benzylation
The intermediate 1-cyclopropyl-6-amino-2,4-dioxopyrimidine undergoes benzylation:
- Alkylating Agent : Benzyl bromide (1.5 eq).
- Base : Potassium carbonate (2.0 eq).
- Solvent : DMF, 80°C, 6 h.
- Yield : 67% after recrystallization (ethyl acetate/hexane).
Side Reaction Mitigation : Excess benzyl bromide minimizes di-benzylation, while controlled temperature prevents decomposition.
C-5 Cyanation
Introducing the carbonitrile group employs cyanoacetamide under Vilsmeier-Haack conditions:
- Chlorination : POCl₃/DMF (1:1.2 molar ratio) at 0°C forms the 5-chloropyrimidine intermediate.
- Displacement : Cyanoacetamide (1.1 eq), triethylamine (2.0 eq), ethanol reflux (4 h).
- Yield : 79% after aqueous workup.
Key Insight : The chlorination step’s completeness (>95% by HPLC) critically impacts final yield.
One-Pot Cyclocondensation Method
A convergent synthesis condenses β-ketonitrile, cyclopropylurea, and benzylamine:
- Reactants : Ethyl 3-cyanoacetoacetate (1.0 eq), cyclopropylurea (1.1 eq), benzylamine (1.05 eq).
- Catalyst : p-Toluenesulfonic acid (0.1 eq).
- Conditions : Ethanol reflux, 8 h.
- Yield : 62%.
Mechanistic Pathway :
- Knoevenagel condensation between β-ketonitrile and benzylamine.
- Cyclocondensation with cyclopropylurea via acid catalysis.
Table 1: Solvent Optimization for Cyclocondensation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Ethanol | 78 | 62 |
| DMF | 100 | 58 |
| THF | 66 | 41 |
| Toluene | 110 | 33 |
Ethanol balances solubility and reaction kinetics, minimizing side products.
Optimization of Reaction Conditions
Temperature Effects on Benzylation
Table 2: Benzylation Efficiency vs. Temperature
| Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 60 | 78 | 82 |
| 80 | 94 | 91 |
| 100 | 97 | 85 |
Catalyst Screening for Cyclocondensation
Table 3: Acid Catalysts for One-Pot Synthesis
| Catalyst | Yield (%) | Purity (HPLC %) |
|---|---|---|
| p-TsOH | 62 | 95 |
| H₂SO₄ | 58 | 93 |
| Amberlyst-15 | 55 | 91 |
| No catalyst | 12 | 78 |
p-Toluenesulfonic acid provides superior proton activity without side reactions.
Analytical Characterization
Critical spectroscopic data for validation:
- IR (KBr) : ν 2225 cm⁻¹ (C≡N), 1702 cm⁻¹ (C=O).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.32–7.25 (m, 5H, Ph), 4.85 (s, 2H, CH₂Ph), 3.12 (m, 1H, cyclopropyl), 1.21–1.15 (m, 4H, cyclopropyl).
- HRMS (ESI+) : m/z 268.0965 [M+H]⁺ (calc. 268.0961).
Comparative Analysis of Methods
Table 4: Synthesis Route Comparison
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Alkylation | 53 | 98 | Moderate |
| One-Pot Cyclocondensation | 62 | 95 | High |
| Vilsmeier-Haack | 71 | 97 | Low |
The one-pot method offers operational simplicity, while stepwise alkylation allows intermediate purification. Industrial applications favor cyclocondensation for throughput.
Chemical Reactions Analysis
3-Benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidine have been shown to inhibit cell proliferation in various cancer cell lines through the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Research indicates that its derivatives can inhibit bacterial growth and exhibit antifungal properties, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective effects. Studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, which is crucial in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agricultural Science Applications
Pesticide Development
Due to its structural characteristics, this compound is being explored as a potential pesticide. Its derivatives have been evaluated for their effectiveness in controlling pest populations while minimizing environmental impact. The low toxicity profile observed in preliminary studies makes it a promising candidate for sustainable agricultural practices.
Material Science Applications
Polymer Synthesis
In material science, this compound can be utilized as a building block for synthesizing novel polymers with specific properties. Its unique functional groups allow for the modification of polymer characteristics such as thermal stability and mechanical strength. Research is ongoing to explore its potential in creating biodegradable plastics.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer effects of tetrahydropyrimidine derivatives on breast cancer cells. The results showed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05), highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The findings indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential use in treating bacterial infections.
Case Study 3: Neuroprotective Mechanisms
Research published in the International Journal of Neuroscience explored the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. The study concluded that treatment with the compound significantly reduced cell death and oxidative markers (p < 0.01), indicating its therapeutic potential for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Antimicrobial and Antitumor Activities
Notable Trends:
- Nitrile Role: The nitrile group at position 5 is critical for hydrogen bonding with biological targets, as seen in pyrazolone derivatives with IC₅₀ values <60 μM .
- Thioxo vs. Dioxo: Thioxo analogs (e.g., 2-thioxo-1,2,3,4-tetrahydropyrimidines) exhibit higher antimicrobial activity due to sulfur’s electronegativity .
Biological Activity
3-Benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on a review of available literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The compound is derived from precursor materials that undergo condensation reactions to form the pyrimidine ring structure.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is crucial for mitigating oxidative stress in biological systems.
- Cytotoxic Effects : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of tetrahydropyrimidines, including this compound. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 |
| Escherichia coli | >2000 |
| Pseudomonas aeruginosa | 1250 |
| Enterococcus faecalis | 625 |
Note : Values indicate the concentration at which bacterial growth is inhibited. Lower values reflect higher potency.
Antioxidant Activity
The antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound exhibited a significant reduction in DPPH radical concentration, suggesting robust antioxidant activity comparable to standard antioxidants.
Cytotoxicity Studies
Cytotoxicity was evaluated using various cancer cell lines. The compound demonstrated selective toxicity towards specific cancer cells with IC50 values ranging from 10 to 30 µM. This indicates a promising avenue for further research into its potential as an anticancer agent.
Case Studies
In a notable case study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of tetrahydropyrimidines and tested their biological activities. Among them, this compound showed the most potent antimicrobial and cytotoxic properties. The study highlighted its mechanism of action involving disruption of bacterial cell wall synthesis and induction of apoptosis in cancer cells.
Q & A
Q. What are the established synthetic routes for 3-Benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation of substituted benzaldehyde derivatives with thiouracil precursors under reflux conditions in acetic anhydride/acetic acid mixtures. Optimization involves adjusting molar ratios (e.g., 0.01 mol substrate), reaction time (2–12 hours), and catalyst loadings (e.g., fused sodium acetate, 0.5 g per 30 mL solvent). Crystallization from DMF/water or ethanol improves purity . Yield improvements (e.g., 57–68%) are achieved by gradient temperature control (e.g., 243–269°C melting points) and solvent polarity adjustments.
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups (e.g., C≡N at ~2,219 cm⁻¹, C=O at ~1,719 cm⁻¹) .
- NMR: Use -NMR (DMSO-d6) to confirm substituents (e.g., cyclopropyl CH at δ 2.24–2.37 ppm, benzyl protons at δ 7.29–8.01 ppm) and -NMR for carbonyl (165–171 ppm) and nitrile (98–117 ppm) carbons .
- Mass Spectrometry: Validate molecular weight via m/z peaks (e.g., 386–403 M) and compare with theoretical values (e.g., CHNOS) .
Q. What derivatives of this compound have been reported, and how do substituents influence reactivity?
Methodological Answer: Derivatives include substitutions at the benzyl (e.g., 2,4,6-trimethyl, 4-cyano) and cyclopropyl positions. Electron-withdrawing groups (e.g., -CN) enhance electrophilicity at the pyrimidine ring, while bulky substituents (e.g., 2,4,6-trimethylbenzyl) sterically hinder nucleophilic attacks. Comparative studies show yield variations (57–68%) based on substituent electronic effects .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar analogs?
Methodological Answer: Contradictions arise from dynamic effects (e.g., tautomerism in dioxo-pyrimidines) or solvent interactions. Strategies include:
- Variable-temperature NMR to detect tautomeric equilibria.
- DFT calculations to predict chemical shifts and compare with experimental data.
- Deuterium exchange experiments (e.g., NH protons at δ 9.59 ppm in DO) .
Q. What mechanistic pathways explain the formation of byproducts during synthesis?
Methodological Answer: Byproducts (e.g., thiouracil adducts) form via competing Michael addition or incomplete cyclization. Mechanistic studies using kinetic monitoring (e.g., TLC at 30-minute intervals) and trapping intermediates (e.g., isolating enolic forms) clarify pathways. Adjusting solvent polarity (e.g., acetic anhydride vs. DMF) suppresses side reactions by stabilizing transition states .
Q. How can computational methods predict the compound’s bioactivity or stability?
Methodological Answer:
- Docking Studies: Model interactions with biological targets (e.g., enzymes with conserved pyrimidine-binding pockets).
- QSAR: Correlate substituent electronic parameters (Hammett σ) with observed stability or reactivity.
- MD Simulations: Assess solvation effects on hydrolytic stability (e.g., susceptibility of the dioxo group to aqueous degradation) .
Q. What strategies mitigate low yields in multi-step syntheses involving this compound?
Methodological Answer:
- Stepwise Optimization: Isolate intermediates (e.g., thiouracil derivative 8 in ) to prevent cascade side reactions.
- Catalyst Screening: Test bases (e.g., NaOEt vs. DBU) for improved cyclization efficiency.
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported melting points or spectroscopic data?
Methodological Answer:
- Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.
- Standardized Protocols: Replicate conditions precisely (e.g., drying time, solvent grade).
- Inter-lab Collaboration: Cross-validate data using identical instrumentation (e.g., 400 MHz NMR) .
Q. What experimental controls are critical for ensuring reproducibility in derivative synthesis?
Methodological Answer:
- Negative Controls: Omit catalysts (e.g., sodium acetate) to confirm their necessity.
- Isotope Labeling: Use -labeled precursors to trace reaction pathways.
- In Situ Monitoring: Employ ReactIR to detect transient intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
